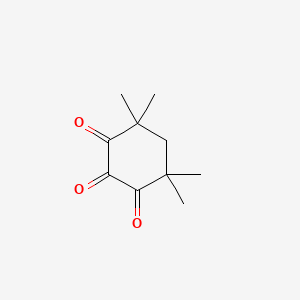
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at positions 4 and 6.
Méthodes De Préparation
The synthesis of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with methylating agents in the presence of a catalyst. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride or sodium ethoxide. The reaction proceeds through a series of steps, including alkylation and cyclization, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the trione to diols or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles. Reagents such as bromine or chlorine in the presence of a catalyst can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be compared with other similar compounds, such as:
Leptospermone: A β-triketone with herbicidal properties, produced by some members of the myrtle family.
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: Another triketone with similar structural features but different functional groups.
2,2,4,4-Tetramethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione: A compound with a phenylpropanoyl group, used in various chemical applications.
The uniqueness of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- lies in its specific arrangement of methyl groups and its reactivity profile, which distinguishes it from other triketones.
Propriétés
Numéro CAS |
57744-39-5 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4,4,6,6-tetramethylcyclohexane-1,2,3-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)5-10(3,4)8(13)6(11)7(9)12/h5H2,1-4H3 |
Clé InChI |
QJGBDWCMFKCUKG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C(=O)C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
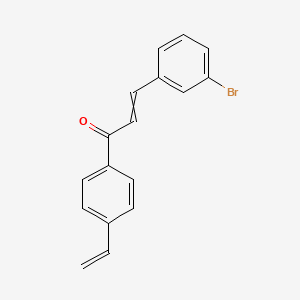
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
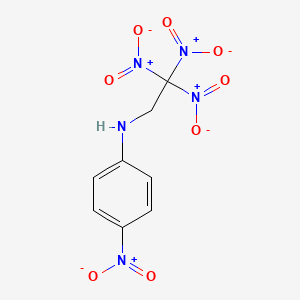
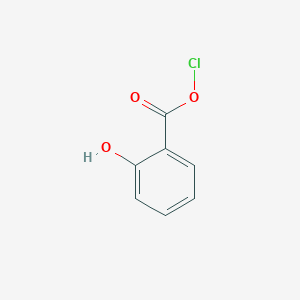


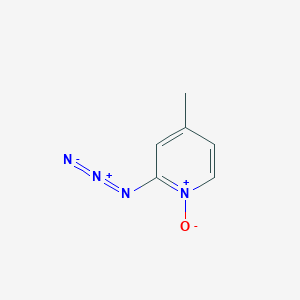
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

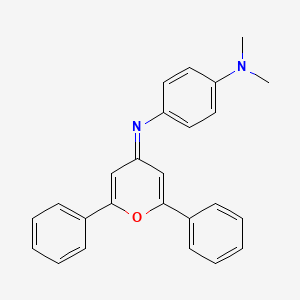
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

